molecular formula C16H21NO4 B580859 4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid CAS No. 1259223-99-8

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

Cat. No. B580859
M. Wt: 291.347
InChI Key: LBWLDNNHMLBBFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid” is a chemical compound with the molecular formula C16H21NO4 . It contains a total of 43 bonds, including 22 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 four-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .


Synthesis Analysis

The synthesis of this compound involves the reaction of benzoic acid and tert-butanol in a molar ratio of 1:1.2. A catalyst such as sulfuric acid or dimethyl sulfate is slowly added under low temperature conditions. The reaction mixture is maintained at a temperature of 0-5°C with sufficient stirring. After the reaction is complete, the reaction product is filtered and washed with cold ether. The washed product is then dried to obtain 4-(tert-butoxycarbonyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of this compound includes a total of 42 atoms; 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . It also contains a four-membered cyclobutyl ring and a six-membered aromatic benzene ring .


Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis. It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Physical And Chemical Properties Analysis

The compound is a colorless to light yellow crystalline solid. It is soluble in organic solvents such as ethanol, dimethylformamide, and dichloromethane. It is stable at room temperature but may decompose at high temperatures .

Scientific Research Applications

Synthesis and Modification of Amino Acids

Research highlights the efficiency of derivatives of 2-amino-4-pentenoic acid (allylglycine) in producing four stereoisomers of 4-hydroxyproline derivatives, leveraging tert-butoxycarbonyl (Boc) protection for smooth epoxidation and subsequent intramolecular cyclization to generate compounds with significant bioactive potential (Krishnamurthy et al., 2014). Another study discusses the practical approach to solid-phase synthesis of C-terminal peptide amides under mild conditions, utilizing various N-protected aminomethyl)benzoic acids, including those protected by tert-butyloxycarbonyl, for peptide synthesis (Hammer et al., 2009).

Divergent and Solvent-Dependent Reactions

Investigations into the divergent and solvent-dependent reactions of specific diaza-dienes with enamines have illuminated the potential for synthesizing a variety of compounds, including those involving tert-butoxycarbonyl protection, which can lead to the development of novel bioactive molecules (Rossi et al., 2007).

Chemical Synthesis Efficiency

Efficient synthesis methods for benzyl 2-(S)-[(tert-butoxycarbonyl)amino]-ω-iodoalkanoates have been described, showcasing the versatility of tert-butoxycarbonyl amino acids in synthesizing complex molecules (Koseki et al., 2011). Similarly, a novel synthesis approach for amino acid-based dendrimers demonstrates the utility of tert-butyloxycarbonyl aminoethoxy benzoic acid methyl ester as a monomer in dendrimer construction (Mulders et al., 1997).

Catalysis and Deprotection Strategies

Studies on N-tert-butoxycarbonylation of amines using H3PW12O40 as a catalyst highlight an efficient, environmentally friendly method for protecting amines, crucial for peptide synthesis and modification (Heydari et al., 2007). Furthermore, advancements in the selective removal of tert-butyloxycarbonyl groups without affecting other protective groups provide a more refined approach to peptide and amino acid modification (Bodanszky et al., 2009).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The safety information includes the precautionary statements P301 + P312 + P330, which indicate that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .

Future Directions

The future directions for this compound could involve its use in the synthesis of other complex organic molecules. Its tert-butoxycarbonyl (Boc) group makes it a useful reagent in organic synthesis, particularly in the protection and deprotection of amines .

properties

IUPAC Name

4-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2,3)21-14(20)17-16(9-4-10-16)12-7-5-11(6-8-12)13(18)19/h5-8H,4,9-10H2,1-3H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWLDNNHMLBBFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20729125
Record name 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1-((tert-Butoxycarbonyl)amino)cyclobutyl)benzoic acid

CAS RN

1259223-99-8
Record name 4-[1-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclobutyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1259223-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-{1-[(tert-Butoxycarbonyl)amino]cyclobutyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20729125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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